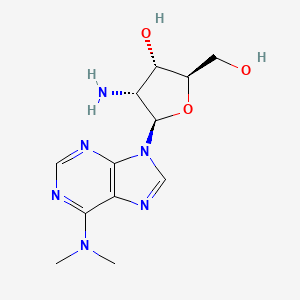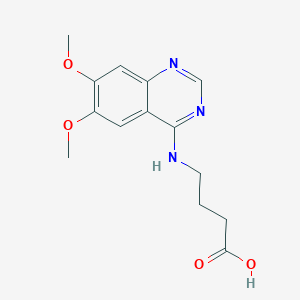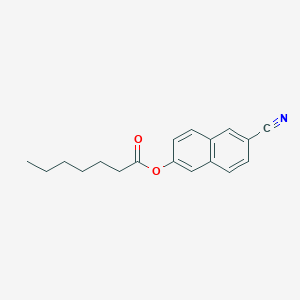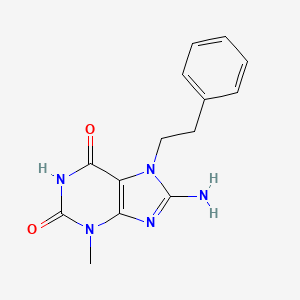
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide typically involves the Castagnoli–Cushman reaction. This reaction is employed to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives. The reaction conditions are mild and allow for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
the general approach involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position of the dihydroisoquinolinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, allowing for the efficient synthesis of the desired products .
Major Products Formed
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which have been shown to exhibit significant biological activity .
Wissenschaftliche Forschungsanwendungen
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a scaffold for the synthesis of various bioactive molecules.
Biology: It has been studied for its potential antioomycete activity against phytopathogens.
Medicine: The compound and its derivatives have shown potential in the development of new therapeutic agents.
Industry: It is used in the synthesis of agrochemical active ingredients.
Wirkmechanismus
The mechanism of action of N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide involves the disruption of biological membrane systems. This disruption is believed to be due to the compound’s ability to interact with and destabilize lipid bilayers, leading to cell membrane damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 3,4-dihydroisoquinolin-1(2H)-one derivatives, such as:
N-alkylated 3,4-dihydroisoquinolinones: These compounds have substituents at the 3-position and exhibit various biological activities.
Benzanilides: These compounds contain an anilide group with a benzene ring and have similar structural features.
Uniqueness
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to disrupt biological membranes makes it a promising candidate for further research and development in various fields .
Eigenschaften
CAS-Nummer |
112010-83-0 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
N-(3-oxo-1-phenyl-2H-isoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)18-16-14-10-6-5-9-13(14)15(19-17(16)21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
WUOHOJKHSVPLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CC=CC2=C(NC1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)


![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)






